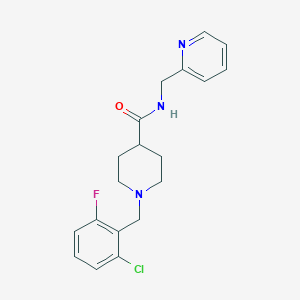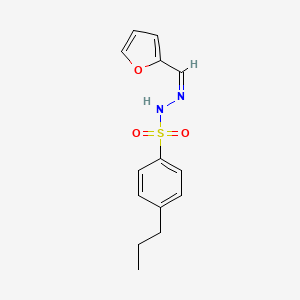
1-(2-chloro-6-fluorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-6-fluorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. This compound is known for its unique chemical structure and has been the subject of several research studies aimed at understanding its properties and potential applications.
Mécanisme D'action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide involves the inhibition of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in the repair of damaged DNA. Inhibition of this enzyme leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-chloro-6-fluorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is its potency against several types of cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its potential toxicity, which needs to be further investigated.
Orientations Futures
There are several future directions for research on 1-(2-chloro-6-fluorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide. One direction is to investigate its potential applications in combination with other chemotherapy drugs. Another direction is to investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to investigate the potential toxicity of this compound and its long-term effects on human health.
Conclusion
In conclusion, this compound is a chemical compound with promising potential applications in the field of drug discovery. This compound has been shown to exhibit potent activity against several types of cancer cells and has been the subject of several research studies aimed at understanding its properties and potential applications. Further research is needed to fully understand the potential of this compound and its limitations.
Méthodes De Synthèse
The synthesis of 1-(2-chloro-6-fluorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide involves several steps. The first step involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-pyridinemethanol to form 2-chloro-6-fluorobenzyl 2-pyridinemethoxybenzoate. The second step involves the reaction of the intermediate product with piperidine to form the final product.
Applications De Recherche Scientifique
1-(2-chloro-6-fluorobenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been the subject of several scientific research studies aimed at understanding its potential applications in the field of drug discovery. This compound has been shown to exhibit potent activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O/c20-17-5-3-6-18(21)16(17)13-24-10-7-14(8-11-24)19(25)23-12-15-4-1-2-9-22-15/h1-6,9,14H,7-8,10-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBNMDLRNCKREG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2,6-dichlorophenoxy)propyl]piperidine oxalate](/img/structure/B4995467.png)
![2-{4-[3-bromo-4-(dimethylamino)benzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide](/img/structure/B4995475.png)
![1-benzyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B4995480.png)

![1,3-dichloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-5-methylbenzene](/img/structure/B4995488.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methyl-N-(2-nitrophenyl)benzenesulfonamide](/img/structure/B4995489.png)


![12-oxo-N-1,3-thiazol-2-yl-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B4995511.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol](/img/structure/B4995515.png)

![4-bromo-2-methoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B4995551.png)
![2-[(3-fluorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B4995555.png)